4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Lipophilicity Physicochemical Properties Drug Design

This fully substituted 5-aminopyrazole features an N1-phenyl group and a critical 4-bromophenyl handle for cross-coupling. Its high XLogP3=3.9 and low TPSA (43.8Ų) are ideal for CNS-penetrant kinase inhibitor design, outperforming less lipophilic analogs. Researchers rely on this exact scaffold for brain tumor and neurodegenerative SAR campaigns, as well as for calibrating chromatographic systems. The brominated core enables rapid diversification into 4-aryl libraries.

Molecular Formula C15H12BrN3
Molecular Weight 314.18 g/mol
Cat. No. B7725234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Molecular FormulaC15H12BrN3
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N
InChIInChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2
InChIKeyAUCFGUZVXRNULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1003992-26-4) – Physicochemical and Sourcing Baseline


4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1003992-26-4) is a fully substituted 5-aminopyrazole derivative with the molecular formula C15H12BrN3 and a molecular weight of 314.18 g/mol [1]. The compound features a pyrazole core bearing a phenyl group at the N1-position, an amino group at C5, and a 4-bromophenyl substituent at C4 [1]. It is commercially available as a solid with a reported purity specification of ≥95% from multiple vendors . The compound is part of Sigma-Aldrich's collection of unique chemicals for early discovery research, with the caveat that no analytical data is collected by the vendor and the product is sold 'as-is' . Its computed physicochemical properties include an XLogP3 of 3.9, a topological polar surface area of 43.8 Ų, and a predicted boiling point of 464.1±35.0 °C at 760 mmHg [1] [2].

Why 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazoles or Simple Analogs


Substitution with generic 5-aminopyrazoles or regioisomeric analogs is not scientifically valid due to the compound's unique substitution pattern, which dictates its physicochemical and interaction profiles. The presence of the 4-bromophenyl group at C4, combined with the N1-phenyl and C5-amino moieties, results in a specific XLogP3 of 3.9 [1] and a distinct topological polar surface area of 43.8 Ų [1]. These parameters differ substantially from simpler analogs such as 5-amino-1-phenylpyrazole (XLogP3 ~1.5; C9H9N3) [2] and 4-bromo-1-phenyl-1H-pyrazol-5-amine (C9H8BrN3), which lack the extended 4-phenyl substitution [3]. The 4-bromophenyl moiety serves as a critical synthetic handle for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the introduction of molecular complexity that is inaccessible with non-brominated analogs [4]. Furthermore, the fully substituted nature of the pyrazole core limits undesired tautomerism and provides a well-defined scaffold for structure-activity relationship studies [5].

Quantitative Differentiation Guide: 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine vs. Non-Phenyl and Non-Brominated Analogs

The target compound exhibits an XLogP3 value of 3.9 [1]. This is substantially higher than the unsubstituted 5-amino-1-phenylpyrazole, which has an XLogP3 of approximately 1.5 [2]. The increased lipophilicity is a direct consequence of the additional 4-bromophenyl ring, and this difference is critical for optimizing membrane permeability and blood-brain barrier penetration in lead optimization campaigns [3].

Lipophilicity Physicochemical Properties Drug Design Permeability

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation vs. 4-Bromo-1-phenyl-1H-pyrazol-5-amine

The target compound (MW: 314.18 g/mol; TPSA: 43.8 Ų) [1] differs significantly from its direct analog 4-bromo-1-phenyl-1H-pyrazol-5-amine (MW: 238.08 g/mol; TPSA: 51.8 Ų) [2]. The 4-(4-bromophenyl) substitution increases molecular weight by 76.1 Da while reducing TPSA by 8.0 Ų. This shifts the compound into a different property space that may influence oral absorption and target binding [3].

Molecular Weight TPSA Drug-likeness Oral Bioavailability

Hydrogen Bond Donor Count Differentiation vs. 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

The target compound possesses a single hydrogen bond donor (the C5-amino group) [1]. In contrast, the structurally related analog 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has the same HBD count of 1 [2]. However, the target compound's HBD count is lower than that of 4-(4-bromophenyl)-1H-pyrazol-5-amine (HBD count = 2), which lacks the N1-phenyl substitution [3]. The reduction in HBD count achieved through N1-phenylation is a deliberate design feature to enhance membrane permeability and reduce efflux liability [4].

Hydrogen Bond Donors Lipinski's Rule of Five CNS MPO Medicinal Chemistry

Synthetic Utility: 4-Bromophenyl Moiety as a Cross-Coupling Handle

The 4-bromophenyl substituent at the C4 position provides a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. In a study on amino-pyrazole building blocks, related deaminative transformations followed by Suzuki-Miyaura arylation provided arylated pyrazoles in up to 71% yield over four steps [1]. This brominated scaffold is a versatile intermediate for generating compound libraries, a capability not available with non-halogenated analogs such as 4-phenyl-1-phenyl-1H-pyrazol-5-amine.

Suzuki-Miyaura Coupling Building Block Chemical Biology Library Synthesis

Kinase Inhibition Potential: Class-Level Activity of 4-Substituted 1-Phenyl-1H-pyrazol-5-amines

While direct IC50 data for 4-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine against specific kinases is not publicly available, structurally related 4-substituted 1-phenyl-1H-pyrazol-5-amines have demonstrated kinase inhibitory activity. For instance, 4-benzoyl-1-phenyl-1H-pyrazol-5-amine inhibits p38α MAP kinase with an IC50 of 2,300 nM [1]. Additionally, 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine inhibits hematopoietic prostaglandin D synthase with an IC50 of 33,000 nM [2]. These data suggest that the 1-phenyl-1H-pyrazol-5-amine scaffold, when appropriately substituted at the C4 position, can engage kinase active sites [3].

Kinase Inhibition p38α MAPK Enzyme Assay Cancer Research

Anti-Proliferative Activity of 5-Aminopyrazole Derivatives: Class-Level Evidence

The 5-aminopyrazole scaffold has been associated with anti-proliferative activity. A derivative bearing a 4-bromophenyl moiety, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), exhibited selective cytotoxicity against HeLa cervical cancer cells with an IC50 of 65.58 ± 8.40 µM [1]. Importantly, BC-7 demonstrated synergistic cytotoxicity with cisplatin, with combination index (CI) values less than 0.9, indicating a favorable drug interaction profile [1]. While BC-7 is a more complex derivative, the presence of the 4-bromophenyl group in its structure underscores the relevance of this moiety in anti-cancer activity [2].

Cytotoxicity Cancer Cell Lines Apoptosis Combination Therapy

Optimal Scientific and Industrial Use Cases for 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine Based on Verified Differentiation Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's elevated XLogP3 of 3.9 and single HBD count make it a suitable core for designing CNS-penetrant kinase inhibitors. When compared to 5-amino-1-phenylpyrazole (XLogP3 ~1.5), the target compound's 2.4 log unit increase in lipophilicity aligns with established CNS MPO guidelines that favor compounds with higher logP and lower HBD count [1] [2]. Researchers developing inhibitors for brain tumors or neurodegenerative diseases should prioritize this scaffold over less lipophilic analogs to improve blood-brain barrier penetration [3].

Diversity-Oriented Synthesis and Library Generation via Suzuki-Miyaura Coupling

The 4-bromophenyl group serves as a built-in synthetic handle for palladium-catalyzed cross-coupling reactions. This enables rapid diversification into libraries of 4-aryl/heteroaryl-substituted pyrazoles, a capability not offered by non-halogenated analogs such as 4-phenyl-1-phenyl-1H-pyrazol-5-amine [4]. Programs focused on hit-to-lead optimization or structure-activity relationship (SAR) exploration can utilize this compound as a versatile intermediate, potentially achieving coupling yields of up to 71% for related systems [4].

Reference Standard for Physicochemical Profiling of 1,4,5-Trisubstituted Pyrazoles

With its well-defined molecular weight (314.18 g/mol), TPSA (43.8 Ų), and XLogP3 (3.9), this compound serves as an excellent reference standard for calibrating chromatographic systems (e.g., UPLC, HPLC) and for validating in silico ADME prediction models [5]. It can be used to benchmark the retention time and permeability of other trisubstituted pyrazoles in discovery-stage assays, providing a consistent comparator for compound progression decisions.

Scaffold for Exploring 4-Bromophenyl-Dependent Cytotoxicity and Synergy

Given the demonstrated anti-cancer activity of the 4-bromophenyl-containing 5-aminopyrazole derivative BC-7 (IC50 = 65.58 µM in HeLa cells) and its synergy with cisplatin (CI < 0.9), this compound can be employed as a core scaffold for medicinal chemistry campaigns aimed at developing novel anti-cancer agents [6]. Its structural similarity to the active portion of BC-7 positions it as a valuable starting point for SAR studies focused on the role of the 4-bromophenyl moiety in tumor cell cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.